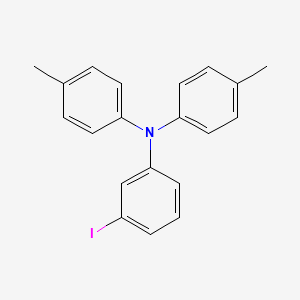
3-Iodo-N,N-bis(4-methylphenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-N,N-bis(4-methylphenyl)aniline: is a chemical compound with the molecular formula C19H18IN. It is an aromatic amine derivative, characterized by the presence of an iodine atom at the third position of the aniline ring and two 4-methylphenyl groups attached to the nitrogen atom. This compound is of interest in various fields, including organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-N,N-bis(4-methylphenyl)aniline typically involves the iodination of N,N-bis(4-methylphenyl)aniline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aniline ring using an iodine source such as iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the iodine atom or the aniline ring may be oxidized to form various products.
Reduction: Reduction reactions can target the iodine atom, potentially leading to the formation of N,N-bis(4-methylphenyl)aniline.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products:
Oxidation: Products may include various oxidized derivatives of the aniline ring.
Reduction: The major product is N,N-bis(4-methylphenyl)aniline.
Substitution: Substituted derivatives with different functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Iodo-N,N-bis(4-methylphenyl)aniline is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. It serves as a building block for the synthesis of various pharmaceuticals and fine chemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable in the design of materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Iodo-N,N-bis(4-methylphenyl)aniline depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom can play a crucial role in these interactions, potentially enhancing the compound’s binding affinity or reactivity.
Vergleich Mit ähnlichen Verbindungen
N,N-bis(4-methylphenyl)aniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromo-N,N-bis(4-methylphenyl)aniline: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and applications.
3-Chloro-N,N-bis(4-methylphenyl)aniline: Contains a chlorine atom, offering different chemical properties compared to the iodine derivative.
Uniqueness: The presence of the iodine atom in 3-Iodo-N,N-bis(4-methylphenyl)aniline imparts unique reactivity and properties, making it distinct from its halogenated counterparts. The iodine atom’s larger size and higher reactivity can influence the compound’s behavior in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
928032-78-4 |
|---|---|
Molekularformel |
C20H18IN |
Molekulargewicht |
399.3 g/mol |
IUPAC-Name |
3-iodo-N,N-bis(4-methylphenyl)aniline |
InChI |
InChI=1S/C20H18IN/c1-15-6-10-18(11-7-15)22(19-12-8-16(2)9-13-19)20-5-3-4-17(21)14-20/h3-14H,1-2H3 |
InChI-Schlüssel |
IHBCTRRKIDYRCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC(=CC=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)
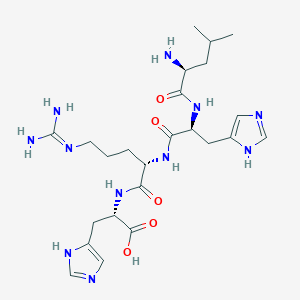

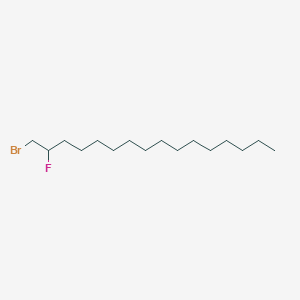
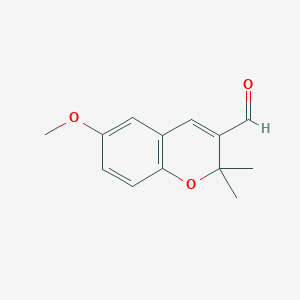
![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)
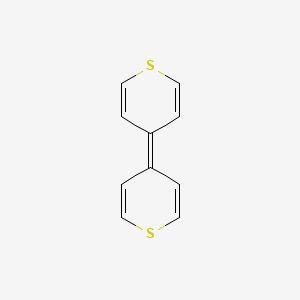
![N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine](/img/structure/B14179583.png)
![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)
![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
![Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-](/img/structure/B14179597.png)
![4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine](/img/structure/B14179601.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)
